molecular formula C17H31NO4 B12816276 ((((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)carbonyl)-D-leucine

((((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)carbonyl)-D-leucine

Cat. No.: B12816276
M. Wt: 313.4 g/mol
InChI Key: JDNKQMWGCKCHBF-LXTVHRRPSA-N
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Description

((((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)carbonyl)-D-leucine: is a complex organic compound with a unique structure It is characterized by the presence of a cyclohexyl ring substituted with isopropyl and methyl groups, and a leucine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)carbonyl)-D-leucine typically involves multiple steps. One common method includes the protection of the amino group of D-leucine, followed by the introduction of the cyclohexyl moiety. The reaction conditions often involve the use of protecting groups, coupling reagents, and specific solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

((((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)carbonyl)-D-leucine: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

((((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)carbonyl)-D-leucine: has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein modifications.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ((((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)carbonyl)-D-leucine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

((((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)carbonyl)-D-leucine: is unique due to its specific stereochemistry and the presence of both cyclohexyl and leucine moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C17H31NO4

Molecular Weight

313.4 g/mol

IUPAC Name

(2R)-4-methyl-2-[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxycarbonylamino]pentanoic acid

InChI

InChI=1S/C17H31NO4/c1-10(2)8-14(16(19)20)18-17(21)22-15-9-12(5)6-7-13(15)11(3)4/h10-15H,6-9H2,1-5H3,(H,18,21)(H,19,20)/t12-,13+,14-,15-/m1/s1

InChI Key

JDNKQMWGCKCHBF-LXTVHRRPSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)N[C@H](CC(C)C)C(=O)O)C(C)C

Canonical SMILES

CC1CCC(C(C1)OC(=O)NC(CC(C)C)C(=O)O)C(C)C

Origin of Product

United States

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